rac-Naproxen-13C,d3

Bioanalysis LC-MS/MS Method Validation

Deuterium-only naproxen IS often chromatographically separates from the analyte, causing differential matrix effects and biased quantification. rac-Naproxen-13C,d3 resolves this with dual ¹³C/d₃ labeling that guarantees co-elution with unlabeled naproxen for accurate LC-MS/MS quantitation. • Eliminates deuterium-induced retention time shifts that compromise assay accuracy • Validated for FDA-compliant bioanalytical methods supporting ANDA/NDA submissions • Reduces costly sample reanalysis in large-scale preclinical and clinical studies

Molecular Formula C14H14O3
Molecular Weight 234.274
CAS No. 1216704-11-8
Cat. No. B565177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Naproxen-13C,d3
CAS1216704-11-8
Synonymsrac 6-Methoxy-α-(methyl-13C,d3)-2-naphthaleneacetic Acid; 
Molecular FormulaC14H14O3
Molecular Weight234.274
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
InChIInChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i1+1D3
InChIKeyCMWTZPSULFXXJA-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-Naproxen-13C,d3: Dual-Labeled Internal Standard for LC-MS/MS


rac-Naproxen-13C,d3 (CAS 1216704-11-8) is a stable isotope-labeled analog of the racemic non-steroidal anti-inflammatory drug (NSAID) naproxen. It is specifically engineered as a dual-labeled internal standard, incorporating both carbon-13 (¹³C) and deuterium (²H or D) atoms . With a molecular formula of C₁₃¹³CH₁₁D₃O₃ and a molecular weight of 234.27 g/mol, this compound is chemically and physically near-identical to unlabeled naproxen (MW 230.26 g/mol) but is easily distinguishable in a mass spectrometer due to a +4 Da mass shift . Its primary role is to serve as a gold-standard internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling highly accurate and precise quantification of naproxen in complex biological matrices for pharmacokinetic, therapeutic drug monitoring, and bioequivalence studies [1].

Workflow LC-MS/MS bioanalysis with co-elution-dependent correction
Selection Dual-labeled ¹³C/d3 ISTD for matrix-effect control
Context Bioanalytical validation and exposure-model research

Why Deuterium-Only Internal Standards Fail


Procuring a generic 'naproxen internal standard' without specifying its isotopic labeling scheme introduces significant analytical risk. A simple deuterium-only labeled analog (e.g., rac-Naproxen-d3, CAS 958293-79-3) is chemically distinct from rac-Naproxen-13C,d3 and is prone to well-documented performance failures in LC-MS/MS assays. The core issue is the isotopic effect of deuterium, which can cause the IS to chromatographically separate from the target analyte, leading to differential matrix effects and severely biased quantitative results [1]. In contrast, the incorporation of a ¹³C atom in rac-Naproxen-13C,d3 ensures co-elution with unlabeled naproxen, providing superior compensation for ion suppression or enhancement and delivering more accurate and reliable data, a critical requirement for regulatory-compliant bioanalysis [2].

Deuterium-only analog risk

Deuterium-induced retention shift may compromise co-elution and matrix-effect correction.

Unlabeled structural analog risk

Non-isotopic ISTD cannot correct for ion suppression in complex research matrices.

Method-transfer context risk

Accuracy bias may transfer from class-level ²H-ISTD performance reports.

Quantitative Superiority Over Deuterated Internal Standards


Accuracy Bias Elimination vs. Deuterium-Labeled IS

A direct head-to-head comparison of analytical performance between deuterium-labeled (²H) and non-deuterated (¹³C/¹⁵N) stable isotope internal standards (SIL-IS) has demonstrated a critical failure mode for deuterium-only ISs. In a study quantifying 2-methylhippuric acid (2MHA) in urine, the deuterated IS (2MHA-[²H₇]) generated results that were, on average, 59.2% lower than those generated by the ¹³C-labeled IS (2MHA-[¹³C₆]) [1]. Further validation experiments revealed that the deuterated IS exhibited a significant negative bias of -38.4%, whereas the ¹³C-labeled IS showed no significant bias [1]. The cause was identified as a chromatographic retention time shift for the deuterated IS, preventing it from co-eluting with the analyte and thus failing to compensate for matrix effects [1].

Accuracy Bias vs. ²H-IS
Class-level inference
-38.4% spike accuracy bias with ²H-IS; bias eliminated with ¹³C-IS.
Supports isotope-label performance review.
Urinary biomarker LC-MS/MS; class inference to naproxen ISTD requires validation.
Bioanalysis LC-MS/MS Method Validation Matrix Effects Stable Isotope Labeling

Co-elution and Matrix Effect Compensation

Authoritative industry guidance from leading contract research organizations (CROs) explicitly recommends prioritizing ¹³C, ¹⁵N, or ¹⁷O labeled internal standards over deuterium-labeled alternatives due to the risk of deuterium-hydrogen exchange and the chromatographic separation that leads to differential matrix effects [1]. The guidance states that deuterated ISs often exhibit a different retention time from the target analyte, which compromises their ability to correct for ion suppression or enhancement, a primary function of an internal standard. In contrast, labeling with ¹³C introduces a mass difference without altering the molecule's physicochemical properties, ensuring perfect co-elution with the unlabeled analyte and thereby providing optimal correction for matrix effects [1].

Co-elution & Matrix Effect
Source review
¹³C-labeling ensures co-elution; ²H-labeling causes retention shift.
Context for ISTD benchmarking and method robustness.
Industry CRO guidance; confirm with in-house matrix-effect studies.
Bioanalysis LC-MS Method Development Internal Standard Selection Regulatory Compliance

Validated Performance in Pharmacokinetic Studies

The dual-labeled naproxen 13CD3 was successfully employed as a robust internal standard in a fully validated LC-MS/MS method for the simultaneous quantification of naproxen and diphenhydramine in human plasma [1]. The method, which utilized naproxen 13CD3 to correct for analytical variability, demonstrated excellent linearity across a wide concentration range of 400 to 120,000 ng/mL for naproxen (r² > 0.99) and was validated according to US FDA guidelines [1]. This study confirms the compound's practical application in a rigorous, regulated bioanalytical context, ensuring the precision and accuracy required for a human pharmacokinetic study.

PK Assay Performance
Method context
Linearity 400–120,000 ng/mL (r²>0.99) in human plasma research matrix.
Supports bioanalytical validation review.
FDA guideline-context validation; 50 µL plasma, naproxen/diphenhydramine.
Pharmacokinetics Human Plasma Method Validation Bioequivalence

Key Application Scenarios


Bioequivalence and Regulatory Pharmacokinetics

rac-Naproxen-13C,d3 is the optimal internal standard for LC-MS/MS methods intended to support Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs) for naproxen formulations. Its performance, as demonstrated in a validated FDA-compliant method for human plasma, ensures the high data integrity required for demonstrating bioequivalence between a generic and reference listed drug [1].

Robust Method Development for Complex Matrices

When developing a new LC-MS/MS method for naproxen in challenging biological matrices (e.g., plasma, urine, tissue), rac-Naproxen-13C,d3 should be selected as the primary internal standard candidate. The ¹³C label provides a critical advantage in mitigating matrix effects that deuterium-only ISs fail to address, thereby improving method robustness and reducing the risk of method failure during validation [2].

High-Throughput Preclinical and Clinical Bioanalysis

For CROs and pharmaceutical companies conducting large-scale preclinical or clinical studies, the use of rac-Naproxen-13C,d3 translates to greater analytical run reliability. By eliminating the retention time variability and matrix effect discrepancies associated with deuterium-labeled ISs, it reduces the need for costly sample reanalysis and ensures consistent data quality across thousands of study samples [3].

Therapeutic Drug Monitoring in Clinical Labs

Clinical labs offering TDM services for naproxen can leverage rac-Naproxen-13C,d3 to achieve the highest standards of accuracy and precision. The compound's proven performance in a validated human plasma assay demonstrates its suitability for producing definitive, actionable patient results in a high-stakes clinical environment [1].

Application
Selection Property
Validation Focus
Bioequivalence research
Regulatory method validation context
Accuracy and precision in human plasma research matrices
Complex-matrix method development
Matrix-effect control capability
Co-elution and ion suppression compensation review
Preclinical/clinical bioanalysis
Analytical run reliability
Consistency across large sample sets; method-transfer context
Research PK monitoring
ISTD benchmarking for plasma assays
Reproducibility in target matrix; method validation documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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